Factor XIa Inhibitory Activity: Meta-Chloro Substitution Confers ~2-Fold Enhanced Potency Over Para-Chloro Analog
In a macrocyclic factor XIa inhibitor scaffold incorporating the 4-aminopiperidine-4-carboxylic acid motif, the 3-chlorobenzyl substituted compound exhibited a Ki value of 0.54 nM against human factor XIa, compared to a Ki of 1.14 nM for the structurally analogous 4-chlorobenzyl-substituted compound, representing an approximately 2.1-fold improvement in inhibitory potency attributable solely to the meta- versus para-chloro substitution pattern on the benzyl ring [1].
| Evidence Dimension | Factor XIa inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.54 nM (compound containing 3-chlorobenzyl-4-aminopiperidine-4-carboxylate motif) |
| Comparator Or Baseline | 4-chlorobenzyl analog: Ki = 1.14 nM |
| Quantified Difference | 2.1-fold lower Ki (enhanced potency) |
| Conditions | Human factor XIa enzyme inhibition assay; chromogenic substrate S-2366; recombinant protein |
Why This Matters
This ~2-fold potency differential demonstrates that the meta-chloro substitution pattern is not interchangeable with para-chloro in drug discovery programs targeting factor XIa, directly impacting lead optimization decisions and procurement specifications for SAR studies.
- [1] Bristol-Myers Squibb Company. Macrocyclic factor XIa inhibitors. WO2008076805A2. Filed December 14, 2007. Published June 26, 2008. Example 2 (4-chlorobenzyl analog, Ki = 1.14 nM) and Example 3 (3-chlorobenzyl analog, Ki = 0.54 nM). View Source
